molecular formula C8H6F2O2S B1480560 2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid CAS No. 2098114-35-1

2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No. B1480560
CAS RN: 2098114-35-1
M. Wt: 204.2 g/mol
InChI Key: PCXUXJZBSWMISS-UHFFFAOYSA-N
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Description

“2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid” is a compound that contains a cyclopropane core with two fluorine atoms attached to the same carbon atom and a carboxylic acid group . It also contains a thiophene ring, which is a five-membered ring made up of four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring, which is a three-membered carbon ring. Two of the carbon atoms in the ring are substituted with fluorine atoms . Attached to the ring is a carboxylic acid group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Ring-Fluorinated Thiophene Derivatives The research explores the synthesis of ring-fluorinated thiophene derivatives, focusing on the treatment of CF3-bearing cyclopropanes. This process introduces sulfur functionality in a regioselective manner and leads to the formation of 2-fluoro-4,5-dihydrothiophene and 2,2-difluorotetrahydrothiophene scaffolds, which hold promise in pharmaceutical and agrochemical sectors (Fuchibe, Fushihara, & Ichikawa, 2020).

Aryl Oxidation and Fluorinated Cyclopropane Applications This study provides a general route to aryl α,β,β-trifluorocyclopropanes and delves into their reactions with amides and phenol/thiophenol. The partially fluorinated cyclopropane is noted for its similar lipophilicity to -CF3 and is recognized as a novel motif in drug discovery, indicating its potential in enhancing molecular properties (Thomson et al., 2018).

Decomposition and Inhibition Studies of DFACC 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) is highlighted for its role in the study of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. The instability of DFACC under near-physiological conditions and its action as a slow-dissociating inhibitor of ACC deaminase are significant findings, suggesting its utility in biochemical studies and enzyme inhibition (Liu et al., 2015).

Innovative Synthesis of Cyclopropane Derivatives The synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid, including their derivatives, demonstrates the versatility of cyclopropane chemistry. The methodology involves diastereoselective cyclopropanation reactions and highlights the potential of these compounds in various chemical domains (Yong et al., 2007).

Future Directions

Thiophene derivatives, including “2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid”, continue to be a topic of interest in the field of medicinal chemistry due to their potential biological activities . Future research may focus on exploring the synthesis methods, reaction mechanisms, and biological activities of these compounds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially altering the flux of metabolites and affecting cellular metabolism . Additionally, it may bind to specific proteins, modulating their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it may activate or inhibit signaling cascades that regulate cell growth, differentiation, and apoptosis . These effects can have significant implications for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and proteins, altering their activity and function . This binding may involve specific interactions with active sites or allosteric sites, leading to enzyme inhibition or activation . Additionally, the compound can influence gene expression by modulating transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its activity and potency . Long-term exposure to the compound can result in cumulative effects on cellular processes, which are important for evaluating its potential therapeutic applications and toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition, altered gene expression, and disrupted cellular processes . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production . Understanding these metabolic interactions is essential for evaluating the compound’s potential therapeutic applications and side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins . The compound may be actively transported into cells or passively diffuse across cell membranes . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with enzymes and proteins, as well as its overall biochemical and cellular effects .

properties

IUPAC Name

2,2-difluoro-3-thiophen-2-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2S/c9-8(10)5(6(8)7(11)12)4-2-1-3-13-4/h1-3,5-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXUXJZBSWMISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2C(C2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 3
2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 4
2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 5
2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 6
2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid

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